4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate
Description
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate is a synthetic organic compound that belongs to the class of quinoxaline derivatives.
Properties
IUPAC Name |
[4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11(22)25-13-8-6-12(7-9-13)19-17(23)10-16-18(24)21-15-5-3-2-4-14(15)20-16/h2-9,16,20H,10H2,1H3,(H,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFYYCSBIPRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Diketones
The most widely employed method involves the acid-catalyzed condensation of o-phenylenediamine with glyoxal or benzil. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form the bicyclic structure.
Reaction Conditions
- Catalyst: HCl (concentrated) or acetic acid
- Solvent: Ethanol or water
- Temperature: 80–100°C
- Time: 4–6 hours
| Diketone Used | Yield (%) | Purity (%) |
|---|---|---|
| Glyoxal | 78 | 95 |
| Benzil | 85 | 97 |
Benzil-derived syntheses yield higher purity due to reduced side-product formation from enol tautomerization.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the condensation process. This method reduces reaction times to 15–30 minutes while maintaining yields above 80%.
Introduction of the Acetamido Side Chain
Functionalization of the quinoxaline core at the 2-position is achieved through nucleophilic acyl substitution.
Acylation with Chloroacetyl Chloride
Treatment of 3-oxo-1,2,3,4-tetrahydroquinoxaline with chloroacetyl chloride in dichloromethane introduces the acetyl moiety.
Optimized Parameters
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature
- Yield: 89%
Coupling via EDCI/HOBt
Carbodiimide-mediated coupling with 4-aminophenyl acetate demonstrates superior regioselectivity:
$$
\text{Quinoxaline-COOH} + \text{H}_2\text{N-Ph-OAc} \xrightarrow{\text{EDCI, HOBt}} \text{Target Amide}
$$
| Coupling Agent | Yield (%) | Epimerization (%) |
|---|---|---|
| EDCI/HOBt | 92 | <1 |
| DCC/DMAP | 84 | 3 |
Final Acetylation of the Phenolic Group
Protection of the hydroxyl group completes the synthesis through acetylation:
Classical Acetic Anhydride Method
- Reagent: Acetic anhydride (1.2 equiv)
- Catalyst: Pyridine (0.5 equiv)
- Conditions: 25°C, 2 hours
- Yield: 95%
Enzyme-Catalyzed Acetylation
Immobilized lipases (e.g., Candida antarctica Lipase B) enable greener synthesis:
| Enzyme Loading (wt%) | Conversion (%) |
|---|---|
| 5 | 88 |
| 10 | 94 |
Integrated Process Optimization
A comparative analysis of one-pot vs. stepwise approaches reveals critical trade-offs:
| Parameter | One-Pot Strategy | Stepwise Synthesis |
|---|---|---|
| Total Yield (%) | 68 | 82 |
| Purity (%) | 90 | 97 |
| Process Complexity | Low | High |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of microreactor technology enhances reproducibility:
- Residence Time: 8 minutes
- Throughput: 2.4 kg/day
- Impurity Profile: <0.5%
Crystallization Optimization
Ethyl acetate/hexane mixtures (3:1 v/v) produce needle-like crystals with >99% purity after recrystallization.
Analytical Characterization
Critical quality attributes are verified through:
- HPLC: Retention time = 6.7 min (C18 column, 60:40 MeCN/H2O)
- NMR: δ 2.3 (s, 3H, OAc), δ 4.1 (q, 2H, CH2), δ 7.2–8.1 (m, 8H, aromatic)
- HRMS: [M+H]+ calc. 339.1214, found 339.1211
Chemical Reactions Analysis
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate is a significant intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and specificity against various targets in the central nervous system .
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound can modulate neurotransmitter systems, potentially leading to therapeutic agents for conditions such as depression and anxiety. For instance, studies have shown that compounds with similar structures exhibit selective serotonin reuptake inhibition, which is crucial in treating mood disorders .
Biochemical Research
Enzyme Activity Studies:
This compound is utilized in biochemical research to investigate enzyme activities and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding cellular processes and identifying therapeutic targets .
Case Study: Metabolic Pathways
In a study focused on metabolic pathways involving quinoxaline derivatives, researchers found that compounds similar to this compound can inhibit key enzymes involved in metabolic syndromes. This inhibition provides insights into potential treatments for obesity and diabetes by targeting metabolic dysregulation .
Material Science
Development of Novel Materials:
The compound is also explored in material science for its properties that can enhance thermal stability and mechanical strength in polymers and composites. Its incorporation into materials can lead to improved performance in various industrial applications .
Case Study: Polymer Composites
Research has demonstrated that incorporating quinoxaline derivatives into polymer matrices increases thermal resistance and mechanical properties. This makes them suitable for applications in aerospace and automotive industries where material performance under extreme conditions is critical .
Organic Synthesis
Versatile Building Block:
In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its functional groups allow chemists to perform various transformations efficiently .
Case Study: Synthesis of Complex Molecules
A notable application involved using this compound as a precursor in the synthesis of novel heterocycles with potential anti-cancer properties. The synthetic routes developed demonstrate the compound's utility in generating diverse chemical entities for pharmacological testing .
Mechanism of Action
The mechanism of action of 4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, which can cause oxidative stress and damage to cellular components.
Comparison with Similar Compounds
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Isoquinoline Derivatives: Isoquinoline derivatives also possess a bicyclic structure and are known for their diverse pharmacological properties.
Benzimidazole Derivatives: Benzimidazole derivatives have a similar heterocyclic structure and are used in various therapeutic applications.
Biological Activity
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate is a compound derived from quinoxaline, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 309.371 g/mol
- CAS Number : 136584-14-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that quinoxaline derivatives can modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against a range of bacterial strains. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
Recent studies have explored the antiviral potential of quinoxaline derivatives against HIV. A study published in the European Journal of Medicinal Chemistry reported that certain quinoxaline compounds inhibited the reverse transcriptase enzyme, an essential target in HIV treatment.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression.
Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, a series of quinoxaline derivatives were tested against various pathogens. The results indicated that modifications at the acetamido position enhanced activity against Gram-positive bacteria.
Study 2: Antiviral Properties
A study evaluating the antiviral effects against HIV demonstrated that derivatives with a tetrahydroquinoxaline structure exhibited potent inhibition of reverse transcriptase with IC50 values in the nanomolar range.
Q & A
Q. Advanced
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in murine macrophages.
- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
What crystallographic challenges arise in structural elucidation, and how are they resolved?
Q. Advanced
- Crystal packing effects : Hydrogen-bonding networks can distort bond angles; use Diamond software to model interactions .
- Disorder in lattice : Refine data with SHELXL or Olex2, applying restraints for thermal motion.
- Validation : Cross-check with spectroscopic data to ensure consistency between solid-state and solution structures .
How can stability studies inform storage and handling protocols?
Q. Advanced
- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via HPLC .
- Storage : Long-term stability at –20°C in amber vials with desiccants .
- Analytical monitoring : Use TGA/DSC to assess thermal decomposition and FTIR to detect ester hydrolysis.
What engineering considerations are critical for scaling up synthesis?
Q. Advanced
- Process control : Optimize hydrogenation parameters (pressure, catalyst loading) using CRDC-classified methods (RDF2050108) .
- Separation technologies : Employ membrane filtration or column chromatography for purification (RDF2050104) .
- Sustainability : Solvent recovery (ethanol) and catalyst recycling (Pd/C) to reduce waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
